Adafenoxate
Overview
Description
Adafenoxate is a compound related to centrophenoxine and has been found to act as a nootropic in rats . It is also known by its IUPAC name 2-[(Adamantan-1-yl)amino]ethyl (4-chlorophenoxy)acetate .
Synthesis Analysis
Adafenoxate can be synthesized starting with 4-chlorophenoxyacetic acid (pCPA) by converting it to its acid chloride to give 4-chlorophenoxyacetyl chloride . This is then esterified with 2-(1-adamantylamino)ethanol to produce Adafenoxate .Molecular Structure Analysis
The molecular formula of Adafenoxate is C20H26ClNO3 . It has an average mass of 363.878 Da and a monoisotopic mass of 363.160126 Da .Scientific Research Applications
1. Role in Estrogen Receptor Modulation
Adafenoxate's interaction with estrogen receptors, particularly in breast cancer, highlights its importance in scientific research. Studies have shown that selective estrogen receptor modulators (SERMs) like Adafenoxate demonstrate antiestrogenic activity in breast cancer while possessing estrogen-like effects in other tissues, such as bones. This dual action presents a significant advancement in breast cancer treatment and prevention, particularly in postmenopausal women (Oseni et al., 2008).
2. Impact on Alzheimer's Disease
Adafenoxate's potential applications extend to neurodegenerative diseases, notably Alzheimer's Disease (AD). Research indicates that nonsteroidal anti-inflammatory drugs (NSAIDs), which include Adafenoxate, can reduce the risk of AD and delay its onset. These effects are believed to be related to the drug's anti-inflammatory properties and its ability to lower amyloid-beta peptides, a hallmark of AD pathology (Townsend & Praticò, 2005).
3. Connections to Polyphenolic Therapeutics
The research on Adafenoxate also touches upon its association with polyphenolic compounds and their therapeutic potential. Such compounds, found in natural foods and plants, have been studied for their neuroprotective effects against Alzheimer's Disease. The antioxidative properties of these compounds, which could be related to the mechanisms of Adafenoxate, offer promising avenues for AD treatment (Cassidy et al., 2020).
4. Chemoprevention in Cancer
Adafenoxate's role in chemoprevention, particularly in breast cancer, is another crucial area of research. The drug's ability to modulate estrogen receptors makes it effective in reducing the risk of estrogen receptor-positive breast cancer. This property, combined with its lower side effect profile compared to other antiestrogens, makes it a valuable tool in cancer prevention strategies (Gajdos & Jordan, 2002).
properties
IUPAC Name |
2-(1-adamantylamino)ethyl 2-(4-chlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO3/c21-17-1-3-18(4-2-17)25-13-19(23)24-6-5-22-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16,22H,5-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSMXIQMWYSHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCOC(=O)COC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046280 | |
Record name | Adafenoxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adafenoxate | |
CAS RN |
82168-26-1 | |
Record name | Adafenoxate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82168-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adafenoxate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082168261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adafenoxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADAFENOXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8VQU4C05J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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